3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester
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Overview
Description
3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester is a complex organic compound that belongs to the class of pyridinesulfonic acids. This compound is characterized by the presence of a pyridine ring substituted with a sulfonic acid group, a phenyl group, and an amino group linked to a phenyl ester. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester typically involves multi-step organic reactions. One common method includes the sulfonation of pyridine followed by the introduction of the phenyl and amino groups through substitution reactions. The phenyl ester is then formed through esterification reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester
- 3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, methyl ester
Uniqueness
Compared to similar compounds, 3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester is unique due to its specific substitution pattern and the presence of the phenyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
646053-52-3 |
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Molecular Formula |
C25H22N2O3S |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
phenyl 5-phenyl-2-(1-phenylethylamino)pyridine-3-sulfonate |
InChI |
InChI=1S/C25H22N2O3S/c1-19(20-11-5-2-6-12-20)27-25-24(31(28,29)30-23-15-9-4-10-16-23)17-22(18-26-25)21-13-7-3-8-14-21/h2-19H,1H3,(H,26,27) |
InChI Key |
BDNANCHSIXFKLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=C(C=N2)C3=CC=CC=C3)S(=O)(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
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